molecular formula C16H16O4 B8495637 4-Benzyloxy-2-methoxyphenylacetic acid

4-Benzyloxy-2-methoxyphenylacetic acid

Cat. No.: B8495637
M. Wt: 272.29 g/mol
InChI Key: VPPKBCIMOBRVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyloxy-2-methoxyphenylacetic acid is an aromatic compound with the molecular formula C16H16O4 It is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyloxy-2-methoxyphenylacetic acid typically involves the benzylation of 4-hydroxy-3-methoxyphenylacetic acid. This reaction is carried out under basic conditions using benzyl bromide as the benzylating agent . The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the benzyloxy group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-2-methoxyphenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: Benzylic oxidation can yield benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol or toluene derivatives.

    Substitution: Substitution reactions can lead to a variety of functionalized aromatic compounds.

Scientific Research Applications

4-Benzyloxy-2-methoxyphenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-methoxyphenylacetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and methoxy groups can influence the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-2-methoxyphenylacetic acid is unique due to the presence of both benzyloxy and methoxy groups, which can confer distinct chemical properties and reactivity. This dual substitution pattern can enhance its utility in various synthetic and research applications.

Properties

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

2-(2-methoxy-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O4/c1-19-15-10-14(8-7-13(15)9-16(17)18)20-11-12-5-3-2-4-6-12/h2-8,10H,9,11H2,1H3,(H,17,18)

InChI Key

VPPKBCIMOBRVLG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butyl [4-(benzyloxy)-2-methoxyphenyl]acetate (2.2 g, 6.70 mmol) in DCM (10 ml) was treated with TFA (10.3 ml, 134 mmol) and the mixture stirred at RT for 30 min. The volatiles were removed in vacuo to afford the title compound. LC/MS (m/z): 273 (M+H)+.
Name
tert-butyl [4-(benzyloxy)-2-methoxyphenyl]acetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
10.3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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